(2-propylpyrimidin-5-yl)methanol
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Overview
Description
(2-Propylpyrimidin-5-yl)methanol is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound features a pyrimidine ring substituted with a propyl group at the 2-position and a methanol group at the 5-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with propylpyrimidine as the starting material[_{{{CITATION{{{_2{WO/2017/189339 PROCESS FOR THE PREPARATION OF <i>N</i>- (5 ....
Reaction Conditions: The compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and reduction steps[_{{{CITATION{{{_2{WO/2017/189339 PROCESS FOR THE PREPARATION OF <i>N</i>- (5 ....
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{WO/2017/189339 PROCESS FOR THE PREPARATION OF <i>N</i>- (5 .... This involves the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
(2-Propylpyrimidin-5-yl)methanol has found applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2-Propylpyrimidin-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Propylpyrimidin-5-ylamine: Similar structure but with an amine group instead of methanol.
2-Propylpyrimidin-5-ylchloride: Similar structure but with a chlorine atom instead of methanol.
2-Propylpyrimidin-5-ylmethanamine: Similar structure but with an additional amine group.
Uniqueness: (2-Propylpyrimidin-5-yl)methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2-propylpyrimidin-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C8H12N2O
- CAS Number : 1339828-73-7
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Studies have shown that pyrimidine derivatives, including this compound, can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds with similar structures have demonstrated significant inhibition of CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines .
Table 1: Anticancer Activity Overview
Compound | Target | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | CDK9 | < 10 | Inhibition of RNA polymerase II transcription |
Similar Pyrimidine Derivatives | COX-2 | 0.04 | Inhibition of inflammatory pathways |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as CDKs. By binding to these targets, the compound modulates critical signaling pathways involved in cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at the C5 position of the pyrimidine ring significantly affect the biological activity. For instance, the introduction of bulky groups or hydroxyl substituents can diminish the potency against CDKs .
Table 2: Structure-Activity Relationship Findings
Substituent | Effect on Activity |
---|---|
Hydroxyl Group | Detrimental to activity |
Bulky Groups | Reduced potency |
Alkyl Chains | Enhanced selectivity for CDK9 |
Case Studies
- Inhibition Studies : A study focused on a series of pyrimidine derivatives revealed that compounds similar to this compound exhibited nanomolar inhibitory activity against CDK9, showcasing their potential as anticancer agents .
- Antimicrobial Assessment : Preliminary tests on related compounds indicated promising antimicrobial effects against strains such as Helicobacter pylori, suggesting a broader spectrum of activity for this compound .
Properties
CAS No. |
1339828-73-7 |
---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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